

Molecular Identification and Physicochemical Properties

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Thioquinapiperifil

CAS No.: 220060-39-9

Cat. No.: S545254

[Get Quote](#)

Thioquinapiperifil is an imidazoquinazoline derivative that exists in both free base and salt forms, each with distinct properties relevant for identification and handling in a research setting [1] [2].

The table below summarizes its key identifiers:

Property	Thioquinapiperifil (Free Base)	Thioquinapiperifil Dihydrochloride (Salt)
CAS Number	220060-39-9 [2] [3]	204077-66-7 [4] [5] [6]
Molecular Formula	C ₂₄ H ₂₈ N ₆ OS [2] [3]	C ₂₄ H ₂₈ N ₆ OS · 2HCl [4] [5]
Molecular Weight	448.59 g/mol [2] [3]	521.51 g/mol [4] [5]
IUPAC Name	3-ethyl-8-[[[2-[4-(hydroxymethyl)-1-piperidiny]phenyl]methyl]amino]-1,3-dihydro-2H-imidazo[4,5-g]quinazoline-2-thione [1] [3]	-
Synonym	KF31327 [1] [2]	KF31327 (dihydrochloride) [4] [5]

Property	Thioquinapiperifil (Free Base)	Thioquinapiperifil Dihydrochloride (Salt)
Storage Conditions	-	-20°C (powder); 6 months at -80°C in DMSO [4]
Purity (Supplier Info)	-	≥98% to ≥99.0% [4] [6]

Note: This compound is strictly **for research use only** and is not intended for human consumption [4] [2] [6].

Mechanism of Action as a PDE5 Inhibitor

Thioquinapiperifil's primary mechanism is the **potent and selective inhibition** of the phosphodiesterase-5 (PDE5) enzyme [2] [5] [6].

Enzyme Inhibition and Specificity

The core action of **Thioquinapiperifil** is to non-competitively inhibit PDE5, thereby increasing concentrations of cyclic guanosine monophosphate (cGMP) to induce smooth muscle relaxation and vasodilation [4] [2] [6].

The table below quantifies its inhibitory activity (IC₅₀) against various phosphodiesterase isoforms, demonstrating high selectivity:

Phosphodiesterase (PDE) Isoform	IC ₅₀ (nM)
PDE5	0.074 [4] [2] [5]
PDE3	38,000 [5]
PDE1	380,000 [5]

Phosphodiesterase (PDE) Isoform	IC ₅₀ (nM)
PDE2	670,000 [5]
PDE4	800,000 [5]

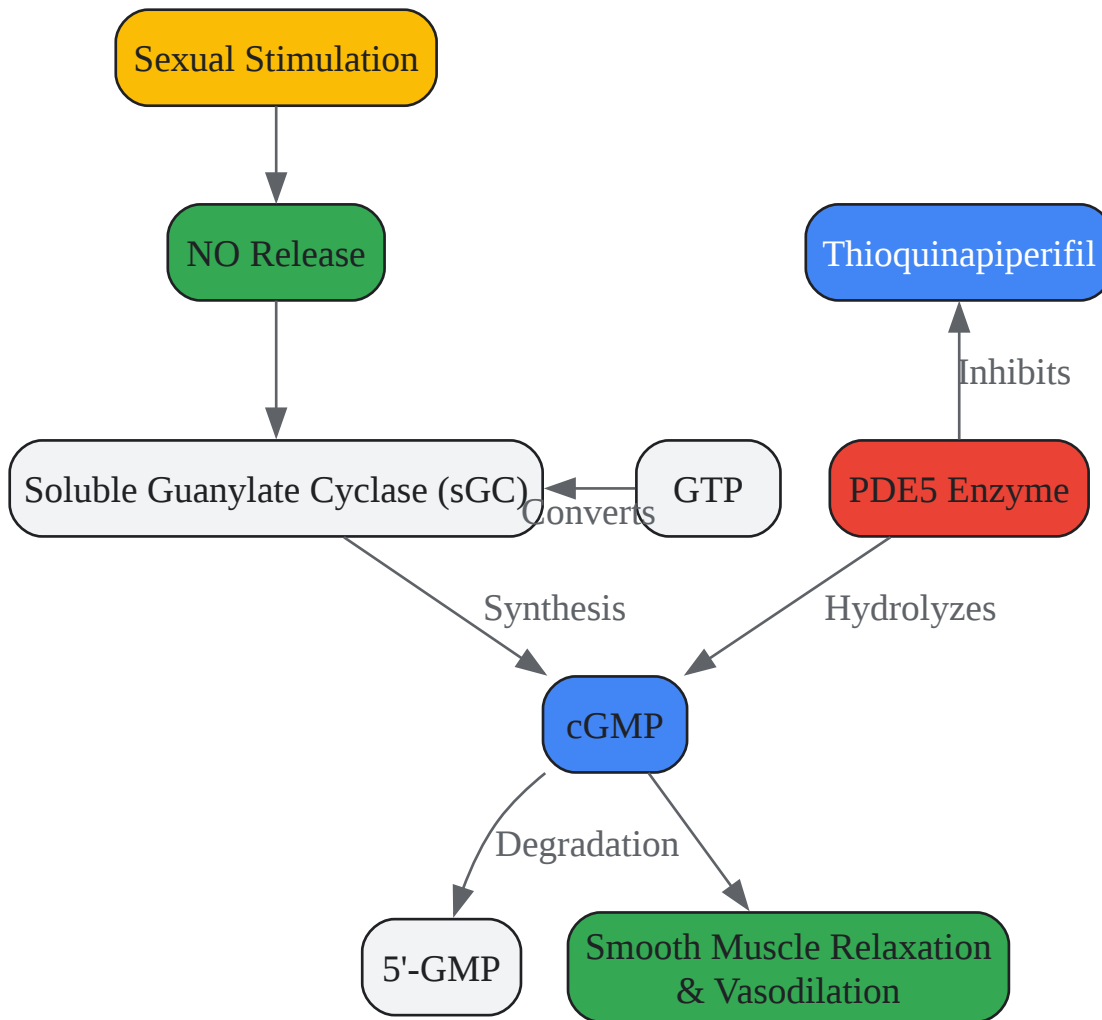
IC₅₀ = half-maximal inhibitory concentration. A lower value indicates more potent inhibition.

This high selectivity for PDE5 over other PDE families (demonstrated by IC₅₀ values thousands of times higher) is a key feature that can influence the compound's side effect profile [5] [7].

Cellular and Physiological Effects

The inhibition of PDE5 by **Thioquinapiperifil** has two primary downstream effects:

- **Increased cGMP in Platelets:** At concentrations of 0.1-10 μM , **Thioquinapiperifil** concentration-dependently inhibits platelet aggregation. A significant increase in cGMP levels (to 0.95 ± 0.17 $\text{pmol}/10^8$ cells) was observed after a 5-minute incubation with 10 μM of the compound [2] [5].
- **Vasodilation for Sexual Enhancement:** By potentiating the cGMP signal in the smooth muscle of blood vessels, particularly in the corpora cavernosa of the penis, it promotes vasodilation and increases blood flow, which is the basis for its use in sexual enhancement studies [4] [7].



[Click to download full resolution via product page](#)

Figure 1: Mechanism of **Thioquinapiperifil**. It inhibits PDE5, preventing cGMP degradation and promoting vasodilation.

Experimental Evidence and Research Protocols

Key Experimental Findings

- **Discovery in Supplements:** **Thioquinapiperifil** was first identified in a dietary supplement alongside thildenafil. Quantitative analysis found **13-15 mg/tablet** of **Thioquinapiperifil** and about **0.4 mg/tablet** of thildenafil [1] [8].

- **Platelet Aggregation Studies:** In vitro studies show that **Thioquinapiperifil** (0.1-10 μM) concentration-dependently inhibits platelet aggregation. Without nitroglycerin, higher concentrations (1 and 10 μM) are required for this effect [2] [5].

Analytical Method for Identification

The original research used a combination of techniques to identify and characterize **Thioquinapiperifil** in a complex dietary supplement matrix [1] [8].

1. Sample Preparation

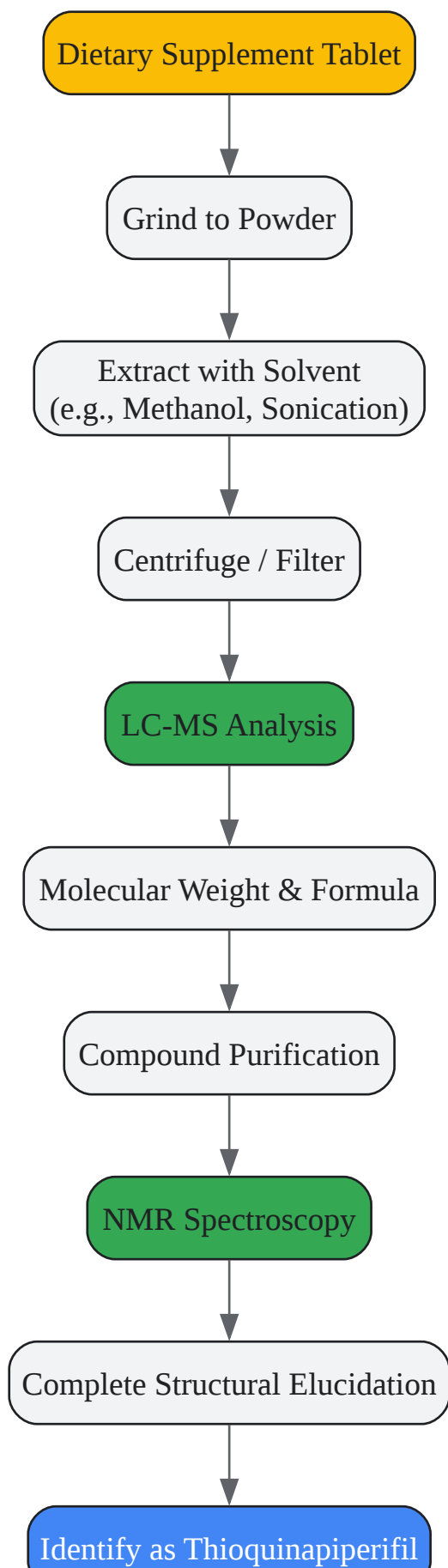
- The dietary supplement tablets are first ground into a homogeneous powder.
- A representative sample is accurately weighed and extracted with a suitable solvent, typically **methanol**, using techniques like sonication to ensure complete extraction of the analyte.
- The extract is then centrifuged or filtered to obtain a clear solution for instrumental analysis.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

- **Purpose:** To separate the components of the supplement and obtain initial mass data.
- **Procedure:** The extract is injected into an LC-MS system. The liquid chromatography (LC) component separates the various compounds in the sample, while the mass spectrometer (MS) detects their mass-to-charge ratios (m/z).
- **Key Finding:** The analysis indicated two major compounds. One was identified as thiodenafil by comparison with an authentic standard. The other had a molecular weight of 448, with accurate mass measurement revealing an elemental composition of **C₂₄H₂₈N₆O₁S₁** [1] [8].

3. Structural Elucidation by NMR Spectroscopy

- **Purpose:** To determine the precise molecular structure of the unknown compound.
- **Procedure:** A purified sample of the compound is subjected to Nuclear Magnetic Resonance (NMR) spectroscopy (likely including ¹H and ¹³C NMR). This technique provides detailed information about the carbon-hydrogen framework of the molecule.
- **Key Finding:** Combined with the mass spectrometric data, the NMR data confirmed the structure as 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidiny]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione, formerly known as KF31327 [1].



Click to download full resolution via product page

Figure 2: Experimental workflow for identifying **Thioquinapiperifil** in dietary supplements.

Regulatory and Safety Considerations

Thioquinapiperifil is not approved for human use by any major health regulatory agency [7]. Its presence in dietary supplements is considered an **adulteration**, as these products are marketed as "natural" or "herbal" while containing a potent, unapproved pharmaceutical ingredient [1] [7]. This poses significant health risks because consumers are exposed to a potent drug without medical supervision, dosage information, or warnings about potential interactions with other medications, particularly nitrates [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Determination of a New Type of Phosphodiesterase-5 Inhibitor... [jstage.jst.go.jp]
2. _product_DataBase_PeptideDb Thioquinapiperifil [peptidedb.com]
3. | C24H28N6OS THIOQUINAPIPERIFIL [chemspider.com]
4. Thioquinapiperifil dihydrochloride|CAS 204077-66-7 [dcchemicals.com]
5. Thioquinapiperifil dihydrochloride | CAS#:204077-66-7 | Chemsrcc [m.chemsrc.com]
6. dihydrochloride | CAS 204077-66-7 | AbMole... Thioquinapiperifil [abmole.com]
7. PDE5 inhibitor [en.wikipedia.org]
8. Determination of a new type of phosphodiesterase-5 ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Molecular Identification and Physicochemical Properties].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b545254#thioquinapiperifil-mechanism-of-action>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com